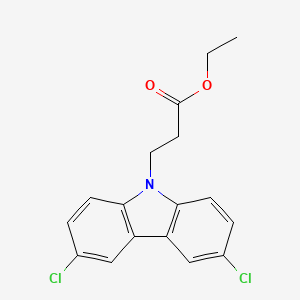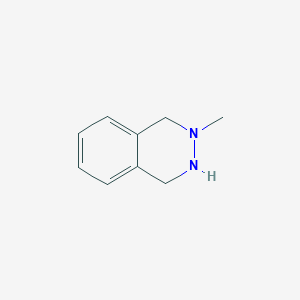
ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with two chlorine atoms at the 3 and 6 positions, and an ethyl ester group attached to a propanoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichlorocarbazole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,6-dichlorocarbazole is reacted with ethyl 3-bromopropanoate under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products
Oxidation: 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid.
Reduction: 3-(3,6-dichloro-9H-carbazol-9-yl)propanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological disorders.
Material Science: It is employed in the fabrication of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate in its applications involves its ability to interact with molecular targets through π-π stacking interactions and hydrogen bonding. In organic electronics, it facilitates charge transport by forming stable π-conjugated systems. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate: Similar in structure but with bromine atoms instead of chlorine.
Ethyl 3-(3,6-dimethoxy-9H-carbazol-9-yl)propanoate: Features methoxy groups instead of chlorine atoms.
Uniqueness
Ethyl 3-(3,6-dichloro-9H-carbazol-9-yl)propanoate is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. The chlorine atoms enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and improve its stability in various applications.
特性
CAS番号 |
332409-63-9 |
|---|---|
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC名 |
ethyl 3-(3,6-dichlorocarbazol-9-yl)propanoate |
InChI |
InChI=1S/C17H15Cl2NO2/c1-2-22-17(21)7-8-20-15-5-3-11(18)9-13(15)14-10-12(19)4-6-16(14)20/h3-6,9-10H,2,7-8H2,1H3 |
InChIキー |
VNVKIKRUHHHYRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128312.png)
![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)
![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)

![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
